molecular formula C10H6F2O B8224202 6,7-Difluoronaphthalen-1-ol

6,7-Difluoronaphthalen-1-ol

Cat. No. B8224202
M. Wt: 180.15 g/mol
InChI Key: QHRZDHSMAPYXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoronaphthalen-1-ol is a useful research compound. Its molecular formula is C10H6F2O and its molecular weight is 180.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Difluoronaphthalen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Difluoronaphthalen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Development

  • Synthesis of Functionalized Difluoronaphthalenes

    A study by Volchkov et al. (2020) discusses the synthesis of various 2,3-difluoronaphthalene derivatives, including 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene. These derivatives are used in the development of new materials and chemicals (Volchkov, Lipkind, & Nefedov, 2020).

  • Liquid Crystal Materials for Displays

    Negishi et al. (2001) designed novel 1-fluoro- and 1,2-difluoronaphthalene derivatives for use in active matrix LCDs. These compounds showed high transition temperatures and significant dielectric anisotropy, essential for TFT-display technology (Negishi et al., 2001).

Chemical Properties and Reactions

  • Building Blocks for Fluorinated Compounds

    Dyan et al. (2018) utilized 1,1-Difluoronaphthalen-2(1H)-ones, related to 6,7-difluoronaphthalen-1-ol, as building blocks for synthesizing fluorinated tetraphenones. They developed stable, highly soluble fluorinated compounds with a significant HOMO-LUMO gap (Dyan et al., 2018).

  • Phthalocyanine Compounds

    Odabaş et al. (2007) synthesized novel bisphthalocyanines and clamshell type bisphthalocyanine from 1,1′-methylenedinaphthalen-2-ol, a compound related to 6,7-difluoronaphthalen-1-ol. These compounds exhibited unique electrochemical and spectroelectrochemical properties, suggesting applications in electronics and materials science (Odabaş et al., 2007).

properties

IUPAC Name

6,7-difluoronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZDHSMAPYXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.